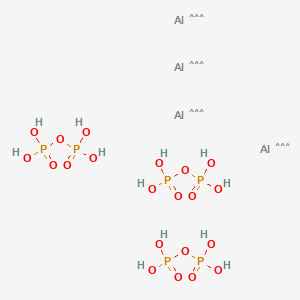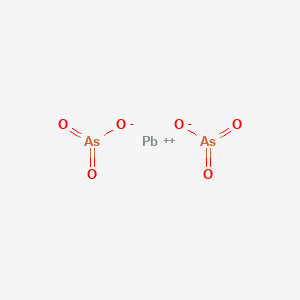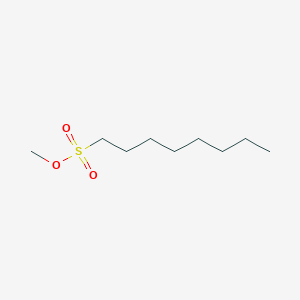
Diphosphoric acid, aluminium salt (3:4)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphosphoric acid, aluminium salt (3:4), also known as aluminium pyrophosphate, is a chemical compound that is commonly used in scientific research applications. This compound is a white, odorless, and tasteless powder that is insoluble in water. It is commonly used as a reagent in laboratory experiments due to its unique properties.
Applications De Recherche Scientifique
Diphosphoric acid, Diphosphoric acid, aluminium salt (3:4) salt (3:4) has a wide range of scientific research applications. It is commonly used as a reagent in laboratory experiments to study various biological and chemical processes. Some of the common applications of this compound include:
1. As a catalyst in chemical reactions
2. As a binding agent in pharmaceuticals
3. As a component in dental cements
4. As a stabilizer in food products
Mécanisme D'action
The mechanism of action of diphosphoric acid, Diphosphoric acid, aluminium salt (3:4) salt (3:4) is not fully understood. However, it is believed that the compound works by binding to certain proteins and enzymes, thereby altering their function. This can result in a wide range of biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
Diphosphoric acid, Diphosphoric acid, aluminium salt (3:4) salt (3:4) has been shown to have a wide range of biochemical and physiological effects. Some of the common effects of this compound include:
1. Inhibition of enzyme activity
2. Alteration of protein function
3. Stabilization of food products
4. Binding to certain drugs and medications
Avantages Et Limitations Des Expériences En Laboratoire
Diphosphoric acid, Diphosphoric acid, aluminium salt (3:4) salt (3:4) has several advantages and limitations when used in laboratory experiments. Some of the advantages of this compound include:
1. High stability
2. Low toxicity
3. Wide range of applications
Some of the limitations of this compound include:
1. Insolubility in water
2. Limited solubility in organic solvents
3. Limited availability
Orientations Futures
There are several future directions for research on diphosphoric acid, Diphosphoric acid, aluminium salt (3:4) salt (3:4). Some of the potential areas of research include:
1. Development of new synthesis methods
2. Investigation of the mechanism of action
3. Exploration of new scientific research applications
4. Study of the compound's potential toxicity in humans and animals
Conclusion
Diphosphoric acid, Diphosphoric acid, aluminium salt (3:4) salt (3:4) is a unique chemical compound that has a wide range of scientific research applications. It is commonly used as a reagent in laboratory experiments due to its unique properties. This compound has several advantages and limitations when used in laboratory experiments. There are several future directions for research on diphosphoric acid, Diphosphoric acid, aluminium salt (3:4) salt (3:4), including the development of new synthesis methods and investigation of the compound's mechanism of action.
Méthodes De Synthèse
Diphosphoric acid, Diphosphoric acid, aluminium salt (3:4) salt (3:4) is synthesized by reacting Diphosphoric acid, aluminium salt (3:4) hydroxide with phosphoric acid. The reaction results in the formation of Diphosphoric acid, aluminium salt (3:4) pyrophosphate and water. The reaction can be represented as follows:
Al(OH)3 + 2H3PO4 → Al2P2O7 + 6H2O
The resulting compound is then washed, dried, and ground into a fine powder for use in laboratory experiments.
Propriétés
Numéro CAS |
14696-66-3 |
|---|---|
Nom du produit |
Diphosphoric acid, aluminium salt (3:4) |
Formule moléculaire |
Al4H12O21P6 |
Poids moléculaire |
641.85 g/mol |
InChI |
InChI=1S/4Al.3H4O7P2/c;;;;3*1-8(2,3)7-9(4,5)6/h;;;;3*(H2,1,2,3)(H2,4,5,6) |
Clé InChI |
KZKFFUXFXDWFJM-UHFFFAOYSA-N |
SMILES |
OP(=O)(O)OP(=O)(O)O.OP(=O)(O)OP(=O)(O)O.OP(=O)(O)OP(=O)(O)O.[Al].[Al].[Al].[Al] |
SMILES canonique |
OP(=O)(O)OP(=O)(O)O.OP(=O)(O)OP(=O)(O)O.OP(=O)(O)OP(=O)(O)O.[Al].[Al].[Al].[Al] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl phenoxyacetate](/img/structure/B88951.png)




![Succinic acid, [1,4-14C]](/img/structure/B88980.png)

